molecular formula C10H14ClN B050982 1-Phenylcyclobutanamine hydrochloride CAS No. 120218-45-3

1-Phenylcyclobutanamine hydrochloride

Cat. No. B050982
M. Wt: 183.68 g/mol
InChI Key: IFVYFMNCNFMBGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenylcyclobutanamine hydrochloride and related compounds involves multiple steps, including the addition of phenylacetylene to difluoro-dichloroethylene, hydrogenation, and hydrolysis processes. For example, the addition of phenylacetylene to 1,1-difluoro-2,2-dichloroethylene yields 1,1-difluoro-2,2-dichloro-3-phenylcyclobutene. Hydrogenation of this product can produce 1,1-difluoro-3-phenylcyclobutane, and further hydrolysis leads to the formation of phenylcyclobutane derivatives (Roberts, Kline, & Simmons, 1953).

Molecular Structure Analysis

The molecular structure of 1-Phenylcyclobutanamine hydrochloride and its derivatives can be quite complex and varies depending on the specific substitutions and reactions involved in their synthesis. Cyclobutane rings are known for their strain and unique reactivity due to the ring tension. Derivatives like 1-phenylcyclobutylamine are studied for their potential to act as monoamine oxidase inactivators, showcasing the importance of their structural analysis in understanding their biological activity (Silverman & Zieske, 1986).

Chemical Reactions and Properties

Phenylcyclobutylamines undergo a variety of chemical reactions due to the reactive nature of the cyclobutane ring and the presence of the phenyl group. For instance, 1-Phenylcyclobutylamine can act as both a substrate and an irreversible inactivator of monoamine oxidase, showcasing its chemical reactivity and potential for interaction with biological molecules. The reactions often involve radical intermediates and can lead to the formation of various metabolites (Silverman & Zieske, 1986).

Physical Properties Analysis

The physical properties of 1-Phenylcyclobutanamine hydrochloride and its derivatives can vary widely. These properties are influenced by the molecular structure, such as the presence of the phenyl group and the cyclobutane ring. Cyclobutane derivatives like 1-Phenylcyclobutanamine hydrochloride typically exhibit high strain energy, affecting their boiling points, melting points, and solubility in various solvents.

Chemical Properties Analysis

The chemical properties of 1-Phenylcyclobutanamine hydrochloride are characterized by its reactivity, which is significantly influenced by the strained cyclobutane ring and the phenyl group. This compound and its derivatives participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. Their reactivity can be harnessed in synthetic chemistry for the construction of complex molecules and in medicinal chemistry for the development of pharmacologically active compounds.

Scientific Research Applications

Scientific Research Applications of Structurally Related Compounds

  • Chemical Synthesis and Medicinal Chemistry : The synthesis and structural characterization of compounds related to 1-Phenylcyclobutanamine hydrochloride, such as protected α-aminocyclobutanone, demonstrate their potential utility as modular synthons in medicinal chemistry. These compounds provide convenient access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases, which are crucial for developing new therapeutics (Mohammad et al., 2020).

  • Corrosion Inhibition : Research on heterocyclic compounds structurally related to 1-Phenylcyclobutanamine hydrochloride has highlighted their effectiveness as corrosion inhibitors. For example, studies on dithiazolidines have shown high inhibition efficiency in protecting mild steel in hydrochloric acid solutions, emphasizing the potential of cyclobutane-based compounds in industrial applications (Quraishi & Sardar, 2002).

  • Antibacterial Research : The synthesis and evaluation of new heterocyclic compounds, including sulfonamido moieties, have shown significant antibacterial activities. These studies suggest the applicability of cyclobutane and related compounds in developing novel antibacterial agents, highlighting their importance in addressing antibiotic resistance challenges (Azab et al., 2013).

  • Organic Chemistry and Ligand Design : Research on cyclobutane-substituted Schiff base ligands and their metal complexes showcases the role of cyclobutane-based compounds in creating complex molecular architectures. These compounds are important for studying metal-ligand interactions and have potential applications in catalysis and material science (Cukurovalı et al., 2000).

  • Antimicrobial and Antifungal Activities : Studies on polycyclic compounds, including chromene moieties, demonstrate their promising antimicrobial and antifungal activities. These findings indicate the potential of cyclobutane and related compounds in pharmaceutical research, especially in developing treatments for microbial infections (Abdelaziz et al., 2019).

properties

IUPAC Name

1-phenylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10(7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVYFMNCNFMBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclobutanamine hydrochloride

CAS RN

120218-45-3
Record name 1-phenylcyclobutan-1-amine hydrochloride
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